N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine
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Overview
Description
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE is an organic compound characterized by its complex structure, which includes a biphenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of a benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Formation of the Methanimine Linkage: The final step involves the condensation of the biphenyl and nitrophenyl-furan intermediates with an amine to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated biphenyl or furan derivatives.
Scientific Research Applications
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and potentially leading to cytotoxic effects. The biphenyl and furan rings may interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Uniqueness
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its combination of a biphenyl group, a nitrophenyl group, and a furan ring, which imparts distinct chemical and biological properties not found in simpler compounds like 1,2-Cyclohexane dicarboxylic acid diisononyl ester or Dichloroaniline.
Properties
Molecular Formula |
C23H16N2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[5-(3-nitrophenyl)furan-2-yl]-N-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C23H16N2O3/c26-25(27)21-8-4-7-19(15-21)23-14-13-22(28-23)16-24-20-11-9-18(10-12-20)17-5-2-1-3-6-17/h1-16H |
InChI Key |
ZIWRIRIEYLEFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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